Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate
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Description
Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate is a chemical compound that is widely used in scientific research. It is a versatile compound that has various applications in different fields of science.
Scientific Research Applications
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate plays a role in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids through acylation processes. This demonstrates its utility in creating fluorinated compounds, which are valuable in various chemical and pharmaceutical applications. The fluoroalkyl pyrazole-4-carboxylic acids, obtained through reactions involving tert-butyl esters, showcase the compound's versatility in contributing to the development of complex organic molecules on a multigram scale (Iminov et al., 2015).
Asymmetric Synthesis
Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate also finds application in asymmetric synthesis. For instance, it serves as a precursor in the rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. This process allows for the preparation of enantioenriched tert-butyl 3,3-diarylpropanoates, highlighting the compound's role in facilitating the synthesis of stereochemically complex organic molecules with high enantioselectivity (Paquin et al., 2005).
Catalytic Reactions
The utility of tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate extends to catalytic reactions as well. It is instrumental in reactions involving tert-butyl (E)-4,4-diethoxy-2-p-tolylsulfinylbut-2-enoate and various nitrile oxides, leading to the formation of isoxazoles and isoxazolines. These reactions underscore the compound's effectiveness in facilitating diverse catalytic processes that enhance the reactivity of double bonds, particularly in the presence of sulfinyl groups, which significantly increase the double bond's reactivity as a dipolarophile (Ruano et al., 1999).
High Energy Density Material Synthesis
Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate is also employed in the synthesis of high energy density materials. A notable example is the preparation of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, which illustrates the compound's potential in creating materials with significant energy content. This application is particularly relevant in areas requiring materials that store and release energy efficiently (Kalaivani et al., 2012).
properties
IUPAC Name |
tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl2O2/c1-11(2,3)8(7-9(13)14)10(15)16-12(4,5)6/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYIHFRKRAXTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=C(Cl)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate |
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